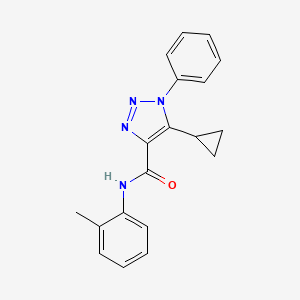

5-cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its structural characteristics, including a cyclopropyl group and a phenyl substituent on the triazole ring, contribute to its promising biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound through various studies and data.

Structural Characteristics

The molecular formula for this compound is C16H18N4O, indicating it contains 16 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The presence of the triazole ring is significant for its biological activity due to its role in drug design and interaction with biological targets.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve interference with microtubule dynamics, which is crucial for cell division and tumor growth.

Case Study:

In a study assessing the compound's effectiveness against HCT116 cancer cells, it exhibited an IC₅₀ value of approximately 0.43 µM, demonstrating significant potency compared to other known compounds like Melampomagnolide B (IC₅₀ = 4.93 µM) . The compound was shown to induce apoptosis through increased reactive oxygen species (ROS) levels and subsequent mitochondrial membrane potential decline.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results, indicating its potential as a candidate for treating infectious diseases. The structural features of the triazole ring contribute to its efficacy in disrupting bacterial cell processes.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC₅₀ Value | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 0.43 µM (HCT116) | Microtubule disruption |

| Various Triazole Derivatives | Antimicrobial | Varies | Cell wall synthesis inhibition |

Synthesis Methods

The synthesis of this compound typically involves several steps including:

- Formation of the Triazole Ring: Utilizing azide and alkyne coupling reactions.

- Substitution Reactions: Introducing the cyclopropyl and phenyl groups through nucleophilic substitutions.

These methods highlight the versatility and efficiency in creating complex heterocyclic compounds like this triazole derivative.

Aplicaciones Científicas De Investigación

Research indicates that 5-cyclopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits notable antimicrobial properties against various bacterial strains.

Efficacy Against Pathogens

Studies have demonstrated the effectiveness of this compound against several pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 μg/mL |

| Escherichia coli | Antibacterial | 0.250 μg/mL |

| Candida albicans | Antifungal | 0.500 μg/mL |

These findings suggest that derivatives of triazoles often outperform traditional antibiotics, indicating their potential as novel therapeutic agents .

Anticancer Applications

The compound's structural characteristics also suggest potential anticancer properties. Research on related triazole compounds has shown their ability to inhibit cancer cell proliferation through various mechanisms:

Mechanisms of Anticancer Activity

- Inhibition of cell cycle progression

- Induction of apoptosis

- Inhibition of angiogenesis

Case Studies in Anticancer Research

Several studies have explored the anticancer efficacy of triazole derivatives similar to this compound:

- Study on Breast Cancer Cells : A derivative was tested against MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutics.

- Cytotoxicity Evaluation : Compounds were synthesized and evaluated against multiple cancer cell lines (e.g., HCT-116, HeLa), revealing promising results for further development .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.

- Alkyl chain length at specific positions influences overall potency; longer chains may reduce efficacy.

SAR Insights Table

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl Group | C-3 | Increases antibacterial activity |

| Methyl Group | N-4 | Reduces activity if too long |

| Phenyl Group | C-5 | Essential for high activity |

Propiedades

IUPAC Name |

5-cyclopropyl-N-(2-methylphenyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-13-7-5-6-10-16(13)20-19(24)17-18(14-11-12-14)23(22-21-17)15-8-3-2-4-9-15/h2-10,14H,11-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIRUNJYBSLTGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.